molecular formula C13H14O4 B1407415 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1597426-80-6

2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B1407415
CAS No.: 1597426-80-6
M. Wt: 234.25 g/mol
InChI Key: COQKZWJFVDJPHJ-UHFFFAOYSA-N
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Description

Trans-4-(2-Carboxycyclopropyl)benzoic acid ethyl ester: is a chemical compound with a complex structure that includes a cyclopropyl group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the esterification of trans-4-(2-Carboxycyclopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQKZWJFVDJPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 3
2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 4
2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 5
2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

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